Ledoxantrone trihydrochloride

DNA helicase enzyme inhibition prostate cancer

Ledoxantrone trihydrochloride (CI-958) is a dual Topo II/DNA helicase inhibitor with a unique benzothiopyranoindazole core. It cannot be substituted by doxorubicin or mitoxantrone. Its 15.5-day half-life and distinct hepatorenal profile are ideal for advanced prostate cancer research. Procure a high-purity, well-characterized reference standard.

Molecular Formula C21H30Cl3N5OS
Molecular Weight 506.9 g/mol
CAS No. 119221-49-7
Cat. No. B218940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLedoxantrone trihydrochloride
CAS119221-49-7
SynonymsCI 958
CI-958
ledoxantrone
Molecular FormulaC21H30Cl3N5OS
Molecular Weight506.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1.Cl.Cl.Cl
InChIInChI=1S/C21H27N5OS.3ClH/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21;;;/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3;3*1H
InChIKeyJKCXGHJOOIDPQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ledoxantrone trihydrochloride (CAS 119221-49-7) | Anthrapyrazole DNA Intercalator for Prostate Cancer Research


Ledoxantrone trihydrochloride (also known as CI-958 or sedoxantrone) is a synthetic benzothiopyranoindazole DNA intercalator originally developed by Pfizer (Parke-Davis) as an antineoplastic agent [1]. It functions as a dual inhibitor of DNA topoisomerase II and DNA helicases, with reported helicase inhibitory activity at sub-micromolar concentrations [2]. The compound progressed to Phase II clinical evaluation for hormone-refractory prostate cancer and colorectal cancer before development was discontinued [3]. Its chemical structure differs fundamentally from anthracyclines and anthracenediones, incorporating a pentacyclic benzothiopyranoindazole core that defines a distinct chemical class [4].

Why Generic Anthracycline or Anthracenedione Substitution Fails for Ledoxantrone trihydrochloride Research


Ledoxantrone trihydrochloride cannot be substituted by generic anthracyclines (e.g., doxorubicin) or anthracenediones (e.g., mitoxantrone) due to three critical differentiators. First, its dual helicase/topoisomerase II inhibition profile differs mechanistically from anthracyclines, which primarily target topoisomerase II without significant helicase blockade at comparable concentrations [1]. Second, its benzothiopyranoindazole scaffold confers distinct DNA-binding characteristics, including sequence-independent helicase inhibition that contrasts with the sequence preferences of certain anthracycline intercalators [2]. Third, its unique long terminal half-life of 15.5 days and distinct hepatorenal toxicity profile demand specialized handling and dosing considerations not applicable to standard anthracycline protocols [3]. Substituting doxorubicin or mitoxantrone would fundamentally alter experimental outcomes and invalidate comparisons with published CI-958 clinical data.

Quantitative Differentiation of Ledoxantrone trihydrochloride Against Anthracycline and Anthrapyrazole Comparators


DNA Helicase Inhibition: Direct Head-to-Head Comparison with Doxorubicin

In a direct enzymatic comparison, Ledoxantrone (CI-958) demonstrated superior human DNA helicase blockade compared to doxorubicin, with EC50 values of 0.17 µM versus 0.26 µM respectively [1]. This quantitative difference represents a 1.53-fold higher potency for Ledoxantrone in helicase inhibition. Notably, helicase blockade potency was consistent across three distinct substrate types (A-T rich, G-C rich, and mixed oligonucleotide sequences), indicating sequence-independent inhibition that differs from the sequence preferences observed with certain anthracycline intercalators [1].

DNA helicase enzyme inhibition prostate cancer

Clinical Activity in Hormone-Refractory Prostate Cancer: Phase II PSA Response Data

In a Phase II trial evaluating 33 patients with hormone-refractory prostate cancer, Ledoxantrone (CI-958) administered at 700 mg/m² intravenously every 3 weeks produced a confirmed >50% PSA decline in 20% of evaluable patients (6 of 30 with elevated PSA), with response durations ranging from 105 to 623 days [1]. Objective partial tumor responses were observed in 2 of 11 patients with measurable disease (18.2%), including shrinkage of retroperitoneal nodes and pelvic masses lasting 316 and 461 days [1]. A confirmatory Phase II study reported a 19% response rate (4 of 21 evaluable patients) using PSA criteria [2].

prostate cancer clinical trial PSA response

Pharmacokinetic Differentiation: Extended Terminal Half-Life Relative to Anthracyclines

Ledoxantrone exhibits a remarkably prolonged terminal elimination half-life of 15.5 days following intravenous administration at the recommended Phase II dose of 700 mg/m² [1]. This is substantially longer than doxorubicin (terminal t₁/₂ ~20-48 hours) and mitoxantrone (terminal t₁/₂ ~23-215 hours, median ~75 hours) [2]. Ledoxantrone clearance is 370 mL/min/m² with linear pharmacokinetics and dose-proportional AUC increase [1]. The extended half-life necessitates 21-day dosing intervals and predicts prolonged tissue retention that may influence both efficacy and toxicity profiles [1].

pharmacokinetics half-life drug clearance

Cardiotoxicity Profile: Reduced Cardiac Risk Relative to Anthracyclines

Ledoxantrone was designed to retain antitumor activity while reducing the dose-limiting cardiotoxicity characteristic of anthracyclines. Preclinical and early clinical assessments indicated that Ledoxantrone 'is thought to have less cardiotoxicity than the anthracyclines' [1]. In the Phase II prostate cancer trial evaluating 33 patients, 'no consistent reductions in cardiac function were documented by sequential assessment of left ventricular ejection fractions' [2]. However, a separate Phase II study reported two patients removed due to asymptomatic decreases in cardiac ejection fraction (2 of 21 patients, 9.5%) [3]. By contrast, doxorubicin produces clinical heart failure in approximately 5% of patients at cumulative doses of 400 mg/m², rising to 48% at 700 mg/m² [4].

cardiotoxicity safety anthracycline

Tumor Type Selectivity: Activity in Prostate Cancer vs. Lack of Activity in Colorectal Cancer

Ledoxantrone exhibits tumor-type-specific clinical activity that distinguishes its therapeutic profile. While demonstrating definite activity in hormone-refractory prostate cancer (20% PSA response rate) [1], the compound showed no objective responses in a Phase II trial of 18 patients with metastatic colorectal adenocarcinoma at the identical 700 mg/m² dose and schedule [2]. This differential activity pattern contrasts with doxorubicin, which has some activity in colorectal cancer (typically 10-15% response rates in combination regimens) but limited single-agent prostate cancer activity [3].

tumor selectivity colorectal cancer efficacy

Validated Research Applications for Ledoxantrone trihydrochloride Based on Clinical and Preclinical Evidence


Mechanistic Studies of DNA Helicase Inhibition in Prostate Cancer Models

Ledoxantrone serves as a well-characterized helicase inhibitor for prostate cancer research, with established EC50 of 0.17 µM in human helicase assays [1]. Its sequence-independent helicase blockade [1] and demonstrated clinical activity in hormone-refractory prostate cancer [2] make it suitable for investigating helicase-dependent DNA repair pathways and resistance mechanisms in androgen-independent prostate cancer cell lines. The compound's dual topoisomerase II/helicase inhibition provides a distinct mechanistic signature for comparative studies with single-target agents.

Pharmacokinetic Modeling and Long-Term Drug Exposure Studies

The exceptionally long 15.5-day terminal half-life of Ledoxantrone [1] enables unique experimental designs investigating sustained drug exposure effects on tumor growth kinetics, cumulative toxicity, and adaptive resistance. Linear pharmacokinetics and dose-proportional AUC [1] facilitate predictable dosing in preclinical models. This property contrasts sharply with anthracyclines' shorter half-lives and makes Ledoxantrone valuable for studies requiring prolonged target engagement without frequent re-dosing.

Cardiotoxicity Comparative Studies and Anthracycline Alternative Development

Ledoxantrone's development as a potentially less cardiotoxic alternative to anthracyclines [1] supports its use in comparative cardiotoxicity studies. Researchers investigating structure-activity relationships governing anthracycline-induced cardiomyopathy can employ Ledoxantrone as a control compound that retains antitumor intercalation activity while attenuating cardiac effects [2]. The compound's benzothiopyranoindazole scaffold represents a distinct chemical class with reduced redox cycling potential compared to doxorubicin.

Reference Standard for Benzothiopyranoindazole DNA Intercalator Class

As the most clinically advanced member of the benzothiopyranoindazole class [1], Ledoxantrone provides a benchmark reference standard for researchers developing novel analogs or evaluating structure-activity relationships within this scaffold. Its well-documented synthetic route [2], physicochemical properties (MW 506.92 as trihydrochloride salt), and extensive preclinical/clinical dataset [3] establish it as the foundational compound for this chemical series. Procurement for analog development or comparative pharmacology is supported by available commercial sourcing [4].

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